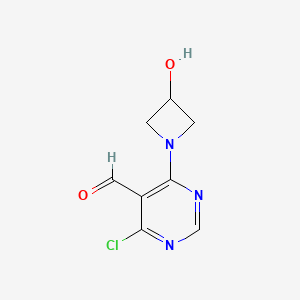
4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C8H8ClN3O2. It is a pyrimidine derivative, which is a class of compounds known for their significant roles in pharmaceuticals and agrochemicals. This compound is characterized by the presence of a chloro group, a hydroxyazetidinyl group, and a carbaldehyde group attached to the pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with 3-hydroxyazetidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The carbaldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.
Condensation Reactions: The compound can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Amino or thio derivatives of the pyrimidine ring.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The chloro and hydroxyazetidinyl groups can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The carbaldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: A precursor in the synthesis of 4-Chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde.
4,6-Dihydroxypyrimidine: Another pyrimidine derivative with different functional groups.
Pyrimidine-5-carbaldehyde: A simpler pyrimidine derivative without the chloro and hydroxyazetidinyl groups.
Uniqueness
This compound is unique due to the presence of the hydroxyazetidinyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets, making it a valuable molecule in medicinal chemistry and drug development.
Eigenschaften
Molekularformel |
C8H8ClN3O2 |
|---|---|
Molekulargewicht |
213.62 g/mol |
IUPAC-Name |
4-chloro-6-(3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H8ClN3O2/c9-7-6(3-13)8(11-4-10-7)12-1-5(14)2-12/h3-5,14H,1-2H2 |
InChI-Schlüssel |
RNGHCRPIHWAZDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2=C(C(=NC=N2)Cl)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


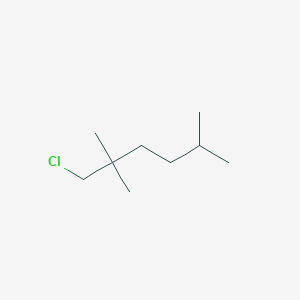
![3-[3-(2-Methylphenyl)propyl]aniline](/img/structure/B13172035.png)
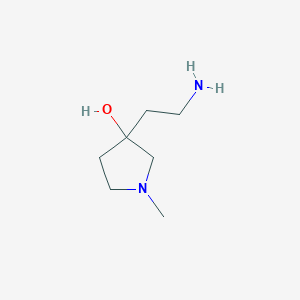

![Methyl (1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B13172049.png)

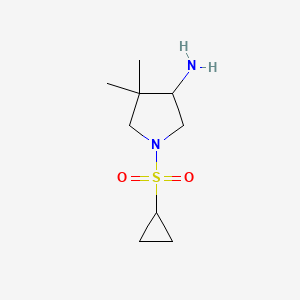
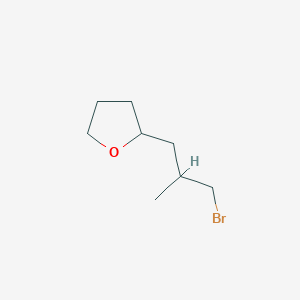
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-7-amine](/img/structure/B13172078.png)
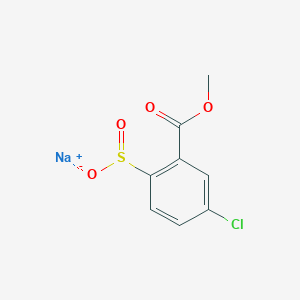
![2-[(dimethylamino)methyl]-6-oxo-1H-pyrimidine-4-carboxylic acid](/img/structure/B13172086.png)
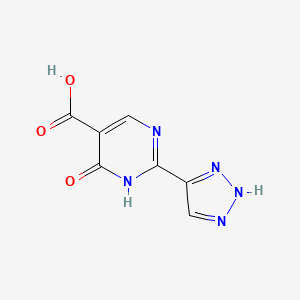

![6-[Ethyl(methyl)amino]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13172101.png)
